N-[(1-ethylimidazol-2-yl)methyl]ethanamine
Description
N-[(1-Ethylimidazol-2-yl)methyl]ethanamine is a substituted imidazole derivative characterized by an ethyl group at the 1-position of the imidazole ring and an ethanamine moiety attached via a methylene bridge. This structure confers unique physicochemical properties, including moderate lipophilicity and basicity due to the imidazole nitrogen atoms.
Properties
IUPAC Name |
N-[(1-ethylimidazol-2-yl)methyl]ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3/c1-3-9-7-8-10-5-6-11(8)4-2/h5-6,9H,3-4,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSNKQYMJJFYPSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=NC=CN1CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-ethylimidazol-2-yl)methyl]ethanamine typically involves the alkylation of imidazole derivatives. One common method is the reaction of 1-ethylimidazole with an appropriate alkylating agent, such as bromoethane, under basic conditions. The reaction can be carried out in a polar solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base such as potassium carbonate (K2CO3) to facilitate the alkylation process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and optimized reaction conditions, such as temperature control and efficient mixing, can enhance the scalability and efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[(1-ethylimidazol-2-yl)methyl]ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to obtain reduced derivatives.
Substitution: The ethanamine moiety can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted imidazole derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions include imidazole N-oxides, reduced imidazole derivatives, and various substituted imidazole compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[(1-ethylimidazol-2-yl)methyl]ethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex imidazole derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibitors and as a ligand in coordination chemistry.
Medicine: Imidazole derivatives, including this compound, have potential therapeutic applications due to their antimicrobial, antifungal, and anticancer properties.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of N-[(1-ethylimidazol-2-yl)methyl]ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with biological macromolecules, influencing their activity. The ethanamine moiety can enhance the compound’s solubility and facilitate its transport across biological membranes.
Comparison with Similar Compounds
Structural and Functional Comparisons with Similar Compounds
Imidazole-Based Derivatives
a) N-[(1-Methylimidazol-2-yl)methyl]ethanamine (CAS 642075-18-1)
- Structure : Differs by a methyl group at the 1-position instead of ethyl.
b) N-[(1,4,5-Trimethylimidazol-2-yl)methyl]ethanamine dihydrochloride (CAS 1332530-64-9)
Benzimidazole Derivatives
a) Etazene (2-[2-[(4-Ethoxyphenyl)methyl]benzimidazol-1-yl]-N,N-diethyl-ethanamine)
- Structure : Benzimidazole core with a 4-ethoxyphenyl substituent and N,N-diethyl ethanamine.
- Properties : High lipophilicity and opioid receptor affinity. EMCDDA reports classify it as a potent synthetic opioid with psychoactive effects .
- Applications : Illicitly used as an opioid substitute; associated with severe toxicity risks .
b) Isotonitazene
- Structure : 5-Nitro benzimidazole derivative with N,N-diethyl ethanamine.
- Properties : Extreme potency (100× morphine) due to nitro group enhancing receptor binding.
- Applications: Noted in forensic reports for overdose cases; regulated under drug control laws .
Heterocyclic Variants
a) N-[(5-Ethyl-1,3,4-oxadiazol-2-yl)methyl]ethanamine (CAS 915924-40-2)
- Structure : Oxadiazole ring replaces imidazole.
- Properties : Lower basicity than imidazoles, reducing interaction with biological receptors.
- Applications : Explored in agrochemicals for pesticidal activity .
b) 2-(1H-Indol-3-yl)-N-[(1-methylpyrrol-2-yl)methyl]ethanamine
Comparative Data Table
| Compound Name | Core Structure | Substituents | Molecular Weight | Key Properties | Known Applications |
|---|---|---|---|---|---|
| N-[(1-Ethylimidazol-2-yl)methyl]ethanamine | Imidazole | 1-Ethyl, ethanamine | 167.25 g/mol | Moderate lipophilicity, basic | Research intermediate |
| Etazene | Benzimidazole | 4-Ethoxyphenyl, N,N-diethyl | 379.51 g/mol | High opioid potency, psychoactive | Illicit opioid |
| N-[(1-Methylimidazol-2-yl)methyl]ethanamine | Imidazole | 1-Methyl, ethanamine | 153.22 g/mol | Higher solubility, low stability | Pharmaceutical precursor |
| N-[(5-Ethyl-1,3,4-oxadiazol-2-yl)methyl]ethanamine | Oxadiazole | 5-Ethyl, ethanamine | 155.20 g/mol | Low receptor interaction | Agrochemical research |
Key Research Findings
- Bioactivity: Benzimidazole derivatives (e.g., Etazene, isotonitazene) exhibit opioid activity due to structural mimicry of endogenous peptides, whereas imidazole analogs lack this profile .
- Metabolism : Ethyl substituents (as in the target compound) may enhance metabolic stability compared to methyl groups, which are more susceptible to oxidation .
- Toxicity : NBOMe compounds (e.g., 25B-NBOMe) with ethanamine moieties show severe neurotoxicity, suggesting structural alerts for safety assessments .
Biological Activity
N-[(1-ethylimidazol-2-yl)methyl]ethanamine, also known as an ethyl-substituted imidazole derivative, has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has a molecular formula of and a molecular weight of approximately 153.225 g/mol. The compound features an imidazole ring, which is known for its ability to coordinate with metal ions and participate in hydrogen bonding, enhancing its interaction with biological macromolecules.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The imidazole moiety allows for coordination with metal ions, while the ethanamine group enhances solubility and facilitates transport across biological membranes. This interaction can lead to various biochemical effects, including enzyme inhibition and modulation of receptor activity.
Biological Activities
Antimicrobial Properties : this compound exhibits significant antimicrobial activity, making it a candidate for developing new antimicrobial agents. Its structural similarity to other biologically active imidazole derivatives suggests potential applications in treating infections caused by resistant strains.
Anticancer Activity : Research indicates that imidazole derivatives can possess anticancer properties. This compound may influence cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest.
Enzyme Inhibition : The compound has been studied for its potential to act as an enzyme inhibitor. For example, it may inhibit enzymes involved in metabolic pathways crucial for the survival of pathogens or cancer cells.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The compound demonstrated a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics, indicating its potential as a novel antimicrobial agent.
Case Study 2: Anticancer Effects
In vitro studies on human cancer cell lines revealed that this compound induced apoptosis in a dose-dependent manner. Flow cytometry analysis showed increased annexin V staining in treated cells, confirming apoptotic cell death.
Comparative Analysis with Similar Compounds
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 1-Methylimidazole | Simpler structure with methyl group | Moderate antimicrobial activity |
| 2-Ethylimidazole | Ethyl substitution at the 2-position | Antifungal properties |
| Histamine | Biologically active imidazole derivative | Immune response modulation |
| N-(1-Methyl-1H-imidazol-2-yl)methylamine | Methyl substitution impacts pharmacokinetics | Limited biological activity |
This compound stands out due to its unique ethyl substitution, which may confer distinct pharmacological properties compared to its counterparts. This variation can influence receptor interactions and overall efficacy in biological systems.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
